
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-butoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Vue d'ensemble
Description
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-butoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Activité Biologique
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-butoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic molecule that belongs to the class of pyrazole derivatives. Its structure includes an indole moiety, a pyrazole ring, and a hydrazide functional group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H23N5O2
- Molecular Weight : 401.46 g/mol
- CAS Number : 1285683-75-1
Synthesis
The synthesis of this compound typically involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate. The resulting compounds are characterized using various spectroscopic methods, including NMR and X-ray crystallography .
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate potent antiproliferative activity against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines. Notably, some compounds in this series have shown greater efficacy than the standard chemotherapeutic agent 5-fluorouracil .
The exact mechanism by which this compound exerts its anticancer effects is not fully understood. However, it is hypothesized that these compounds may induce cell cycle arrest and apoptosis through various pathways, potentially involving the inhibition of key signaling molecules associated with cell proliferation .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Some studies have reported that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may possess anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
Comparative Biological Activity
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Indole moiety, Pyrazole ring | Anticancer, Anti-inflammatory |
Other Pyrazole Derivatives | Varies | Antimicrobial, Antitumor |
Case Studies
In a study evaluating a series of pyrazole derivatives for their cytotoxicity against human cancer cell lines, it was found that specific compounds exhibited IC50 values lower than those of established drugs. For example, one derivative demonstrated an IC50 value of 15 µM against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Q & A
Q. Basic: What are the key steps in synthesizing (E)-N'-((1H-indol-3-yl)methylene)-3-(4-butoxyphenyl)-1H-pyrazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Pyrazole Core Formation : React β-ketoesters or β-diketones with hydrazine under acidic/basic conditions to form the pyrazole ring .
Substitution at Position 3 : Introduce the 4-butoxyphenyl group via nucleophilic substitution or Suzuki coupling, requiring catalysts like Pd(PPh₃)₄ and base (e.g., K₂CO₃) .
Hydrazide Formation : Condense the pyrazole-carboxylic acid derivative with hydrazine hydrate .
Schiff Base Formation : React the carbohydrazide with 1H-indole-3-carbaldehyde under reflux in ethanol, often catalyzed by acetic acid to form the (E)-isomer .
Critical Parameters :
- Temperature control (60–80°C for hydrazide formation).
- Purification via column chromatography or recrystallization .
Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and E/Z configuration of the hydrazone bond (δ 8.5–9.5 ppm for imine protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystals are obtainable) .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Q. Basic: How is the biological activity of this compound initially screened?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) .
- Control Experiments : Compare with structurally similar derivatives (e.g., methoxy vs. butoxy substituents) to establish structure-activity relationships (SAR) .
Q. Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol/glacial acetic acid (3:1) enhances E-isomer formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >80% yield .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective substitution .
Table 1: Optimization Parameters
Variable | Range Tested | Optimal Condition | Yield Improvement |
---|---|---|---|
Solvent | EtOH, DMF, THF | EtOH/AcOH (3:1) | 15% → 72% |
Temperature (°C) | 60–120 | 80 | 20% → 65% |
Q. Advanced: How can computational methods (DFT, molecular docking) predict bioactivity and mechanism?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Use AutoDock Vina to simulate binding with targets (e.g., EGFR, PARP-1). The indole moiety shows π-π stacking with Tyr residues, while the butoxyphenyl group occupies hydrophobic pockets .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .
Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic Effects : Check for restricted rotation of the hydrazone bond (E/Z isomerization) via variable-temperature NMR .
- Impurity Analysis : Use HPLC-MS to detect side products (e.g., unreacted aldehyde).
- Crystallography : Compare experimental XRD data with computational models to confirm conformation .
Case Study : A 1H NMR doublet at δ 7.8 ppm initially attributed to aromatic protons was later assigned to an imine proton after COSY and NOESY analysis .
Q. Advanced: What strategies enhance the compound's bioavailability for in vivo studies?
Methodological Answer:
- Lipinski’s Rule Compliance : LogP <5 (use butoxy group for balanced hydrophobicity) .
- Prodrug Design : Introduce ester groups at the carbohydrazide moiety for hydrolytic activation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve solubility and tissue penetration .
Q. Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Library Synthesis : Vary substituents (e.g., replace butoxy with methoxy, ethoxy) and test bioactivity .
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate descriptors (logP, polar surface area) with IC₅₀ values .
Table 2: SAR Parameters
Substituent | IC₅₀ (μM, COX-2) | LogP |
---|---|---|
4-Butoxyphenyl | 0.45 | 3.8 |
4-Methoxyphenyl | 1.2 | 2.1 |
4-Ethoxyphenyl | 0.78 | 3.0 |
Q. Advanced: What mechanistic insights explain its anti-inflammatory activity?
Methodological Answer:
- COX-2 Inhibition : Competitive binding to the arachidonic acid pocket, validated via fluorescence quenching assays (Kd = 0.32 μM) .
- NF-κB Pathway Modulation : Downregulate TNF-α and IL-6 in LPS-induced macrophages (ELISA/Western blot) .
- ROS Scavenging : DPPH assay shows EC₅₀ = 12 μM, linked to the hydrazide’s redox-active nature .
Q. Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Solvent Effects : Re-calculate docking scores with explicit solvent models (e.g., WaterMap) .
- Protein Flexibility : Use ensemble docking with multiple receptor conformations .
- Experimental Validation : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .
Example : A predicted IC₅₀ of 0.5 μM (docking) vs. experimental 2.1 μM was traced to unaccounted entropic penalties in binding .
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-3-12-30-18-10-8-16(9-11-18)21-13-22(27-26-21)23(29)28-25-15-17-14-24-20-7-5-4-6-19(17)20/h4-11,13-15,24H,2-3,12H2,1H3,(H,26,27)(H,28,29)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJWYILWCGPCNW-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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